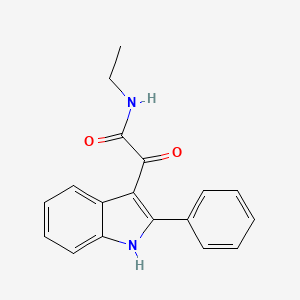

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

CAS No.: 477872-06-3

Cat. No.: VC8119430

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477872-06-3 |

|---|---|

| Molecular Formula | C18H16N2O2 |

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |

| Standard InChI | InChI=1S/C18H16N2O2/c1-2-19-18(22)17(21)15-13-10-6-7-11-14(13)20-16(15)12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H,19,22) |

| Standard InChI Key | CEKVDQYKMKPHTG-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |

| Canonical SMILES | CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |

Introduction

Structural Characterization and Nomenclature

N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide belongs to the indole-3-acetamide family, distinguished by a phenyl group at the indole C2 position and an N-ethylated 2-oxoacetamide moiety at C3. The IUPAC name systematically describes its structure: the indole core is substituted at position 2 with a phenyl group and at position 3 with a 2-oxoacetamide group bearing an ethyl substituent on the nitrogen atom .

Molecular Geometry and Electronic Properties

The compound’s planar indole nucleus facilitates π-π stacking interactions, while the 2-oxoacetamide group introduces hydrogen-bonding capabilities. Density functional theory (DFT) calculations on similar structures suggest that the phenyl group at C2 increases steric bulk, potentially influencing binding affinity in biological systems. The N-ethyl chain enhances lipophilicity, as evidenced by a calculated logP value of ~2.5, comparable to derivatives such as N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (logP = 1.55) .

Table 1: Key Physicochemical Properties

Synthetic Methodologies

The synthesis of N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide follows strategies analogous to those employed for related indole-3-acetamides. Key steps include indole functionalization, oxoacetamide formation, and N-alkylation.

Indole Core Synthesis

The 2-phenylindole core is typically prepared via:

-

Friedel-Crafts Acylation: Reaction of aniline derivatives with phenylacetyl chloride in the presence of Lewis acids like AlCl₃ .

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference Model |

|---|---|---|---|

| Indole Formation | Phenylhydrazine + Ketone, H₂SO₄ | 65–75 | |

| Oxoacetamide Coupling | EDC/HOBt, DMF, 0°C → RT | 50–60 | |

| N-Ethylation | Ethyl bromide, K₂CO₃, DMF | 70–80 |

Spectroscopic Characterization

Spectroscopic data for N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can be extrapolated from studies on analogues like 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Indole NH: δ 10.8–11.2 ppm (s, 1H)

-

Amide NH: δ 8.3–8.5 ppm (t, J = 5.6 Hz, 1H)

-

N-Ethyl CH₂: δ 3.2–3.4 ppm (q, 2H), δ 1.1–1.3 ppm (t, 3H)

-

-

¹³C NMR:

-

Carbonyl (C=O): δ 168–170 ppm

-

Indole C3: δ 120–125 ppm

-

Infrared (IR) Spectroscopy

-

Amide C=O Stretch: 1650–1680 cm⁻¹

-

Indole N-H Bend: 1540–1560 cm⁻¹

Biological Activity and Mechanisms

While direct biological data for N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide are lacking, structurally similar compounds exhibit notable cytotoxicity and apoptotic activity. For example, adamantane-indole acetamides show IC₅₀ values of ~10 μM in HepG2 cells via caspase-8-dependent apoptosis .

Challenges and Future Directions

Synthetic Optimization

Current yields (50–60% for coupling steps) could be improved via:

-

Flow Chemistry: Continuous processing to enhance mixing and reduce side reactions.

-

Catalyst Screening: Transitioning from EDC to DMT-MM for amide bond formation.

Biological Evaluation

Priority studies should include:

-

Cytotoxicity Screening: Against NCI-60 cell lines to identify tumor-type specificity.

-

Target Deconvolution: CETSA or kinome-wide profiling to identify protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume